Methoxyl-d3-amine Hydrochloride

Stable Isotope Labeling Mass Spectrometry Quantitative Analysis

Methoxyl-d3-amine Hydrochloride is a deuterated (+3 Da) derivatization reagent essential for quantitative GC-MS analysis of carbonyl-containing analytes such as prostaglandins. Unlike unlabeled methoxyamine, its +3 Da mass shift eliminates isobaric interference, ensuring accurate internal standardization. Available as a white to off-white crystalline solid (≥98% chemical purity, ≥99 atom% D). Ideal for pharmacokinetic studies, drug metabolism research, and cefuroxime synthesis. Validate exchange rates for your analyte prior to routine use.

Molecular Formula CH6ClNO
Molecular Weight 86.533
CAS No. 110220-55-8
Cat. No. B565646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxyl-d3-amine Hydrochloride
CAS110220-55-8
SynonymsO-(Methyl-d3)hydroxylamine Hydrochloride;  (Aminooxy)methane-d3 Hydrochloride;  Hydroxylamine (Methyl-d3) Ether Hydrochloride;  Methoxyamine-d3 Hydrochloride;  Methoxyammonium-d3 Chloride;  N-Methoxylamine-d3 Hydrochloride;  O-Methoxyamine-d3 Hydrochloride
Molecular FormulaCH6ClNO
Molecular Weight86.533
Structural Identifiers
SMILESCON.Cl
InChIInChI=1S/CH5NO.ClH/c1-3-2;/h2H2,1H3;1H/i1D3;
InChIKeyXNXVOSBNFZWHBV-NIIDSAIPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxyl-d3-amine Hydrochloride (CAS 110220-55-8): Deuterated Methoxyamine for Isotopic Labeling and Analytical Quantification


Methoxyl-d3-amine Hydrochloride (CAS 110220-55-8) is a deuterium-labeled analog of methoxyamine hydrochloride in which three hydrogen atoms of the methoxy group are replaced by deuterium . It is supplied as a white to off-white crystalline solid with a molecular formula of CH₃D₃ClNO and a molecular weight of 86.54 g/mol . The compound serves primarily as a derivatization reagent to form O-methyl oximes from carbonyl-containing analytes, enabling their analysis by gas chromatography-mass spectrometry (GC-MS) . Its stable isotopic labeling allows it to function as an internal standard for quantitative assays, particularly for prostaglandins and other eicosanoids, by providing a mass-shifted reference signal that co-elutes with the native analyte [1].

Why Unlabeled Methoxyamine Hydrochloride or Alternative Isotopologues Cannot Substitute Methoxyl-d3-amine Hydrochloride in Quantitative MS Workflows


The use of Methoxyl-d3-amine Hydrochloride as an internal standard in quantitative mass spectrometry is predicated on its isotopic distinction from the native analyte. Substitution with non-deuterated methoxyamine hydrochloride (CAS 593-56-6) or other isotopologues lacking the precise +3 Da mass shift would result in isobaric interference, rendering accurate quantification impossible . Furthermore, deuterium labeling can subtly alter chromatographic retention time and extraction efficiency relative to the unlabeled compound [1]. In prostaglandin assays, the d3-methoxime derivative exhibits variable deuterium-hydrogen exchange (1.5–86%) depending on the analyte structure, a behavior that is not replicated by 13C-labeled or 18O-labeled alternatives and therefore demands careful validation [2]. Consequently, direct substitution without re-optimization of the analytical method would compromise data integrity and regulatory compliance.

Quantitative Differentiation of Methoxyl-d3-amine Hydrochloride: Comparative Performance Data for Procurement Decisions


Isotopic Purity: 99 atom% D vs. Non-Deuterated Methoxyamine Hydrochloride

Methoxyl-d3-amine Hydrochloride is supplied with a certified isotopic purity of 99 atom% D, ensuring a minimal baseline of unlabeled material that could interfere with quantitative accuracy . In contrast, the non-deuterated analog (methoxyamine hydrochloride, CAS 593-56-6) contains 0 atom% D and cannot provide the necessary mass shift for isotope dilution mass spectrometry.

Stable Isotope Labeling Mass Spectrometry Quantitative Analysis

Performance in Prostaglandin GC-MS Assays: Deuterium Exchange Rates vs. 18O-Labeled Alternatives

In a direct evaluation of d3-methoxime derivatives as internal standards for prostaglandin quantification by GC-MS, sample derivatization resulted in deuterium-hydrogen exchange ranging from 1.5% to 86% across a series of prostaglandins [1]. Exchange was minimal (<5%) for methoximes on the 5-membered ring (e.g., PGE2) but extensive (>50%) for acyclic methoximes. This quantifiable limitation necessitates assay-specific validation. The authors propose 18O-exchange of the carboxylic acid function as an alternative labeling strategy with different exchange characteristics.

Prostaglandin Analysis GC-MS Internal Standard

Synthetic Yield in Deuterium-Labeled Cefuroxime Production: 66-73% vs. Unlabeled Counterpart

Methoxyl-d3-amine Hydrochloride was employed as a key reagent in the five-step synthesis of deuterium-labeled cefuroxime . The initial reaction with 2-(2-furyl)-2-oxoacetic acid yielded d3-(2Z)-2-(2-furyl)-2-(methoxyimino)acetic acid in 66% yield. Subsequent acylation of 7-ACA proceeded in 67% yield, and final ester hydrolysis under carefully controlled low-temperature conditions (< -20°C) provided a 73% yield of the hydroxy acid intermediate. While direct comparative yield data for the unlabeled synthesis under identical conditions is not provided in the same publication, these yields represent the benchmark performance for the deuterated pathway.

Deuterium Labeling Cefuroxime Synthesis Process Chemistry

Physical Property Comparison: Melting Point Shift Due to Deuterium Incorporation

The incorporation of deuterium alters the physical properties of the compound relative to its protium analog. Methoxyl-d3-amine Hydrochloride exhibits a melting point of 145-148 °C (with sublimation) , whereas the non-deuterated methoxyamine hydrochloride has a reported melting point of approximately 148-150 °C [1]. This slight depression in melting point is a known secondary isotope effect and may influence handling and storage conditions in some laboratory settings.

Physicochemical Properties Deuterium Isotope Effect Material Characterization

Storage and Shipping Requirements: Temperature Sensitivity Relative to Non-Deuterated Form

Vendor specifications indicate that Methoxyl-d3-amine Hydrochloride requires storage at -20°C for long-term stability , whereas the unlabeled methoxyamine hydrochloride is typically stored at ambient temperature or 2-8°C . Some suppliers list 2-8°C as acceptable for the deuterated compound as well [1], but the more stringent -20°C recommendation is common. This difference in storage requirements may impact laboratory logistics and cost of ownership.

Chemical Storage Stability Logistics

Shipping Classification: Not a Dangerous Good Under Quantity Threshold

According to supplier documentation, Methoxyl-d3-amine Hydrochloride is not classified as a dangerous good for shipping when the individual package contains ≤1 g/mL and the total package contains <100 g/mL . This classification simplifies logistics and reduces shipping costs compared to hazardous reagents that require specialized packaging and documentation. The unlabeled methoxyamine hydrochloride may carry similar or different hazard classifications depending on concentration and jurisdiction.

Transportation Regulatory Hazard Classification

Validated Application Scenarios for Methoxyl-d3-amine Hydrochloride Based on Quantitative Evidence


Quantitative Analysis of Prostaglandins and Eicosanoids by GC-MS with Isotope Dilution

Methoxyl-d3-amine Hydrochloride is utilized to prepare d3-methoxime derivatives of prostaglandins, which serve as internal standards in gas chromatography-mass spectrometry assays. While the deuterium label is susceptible to exchange (1.5–86%) depending on the analyte structure, the method remains widely used for quantifying prostaglandins in biological fluids such as plasma and urine [1]. For analytes where the methoxime is attached to a 5-membered ring (e.g., PGE2), exchange is minimal (<5%), ensuring reliable quantification [1]. Researchers must validate exchange rates for their specific analytes prior to routine use.

Synthesis of Deuterium-Labeled Pharmaceutical Reference Standards and Metabolites

The compound serves as a building block for introducing a stable isotopic label into complex drug molecules. As demonstrated in the synthesis of deuterium-labeled cefuroxime, Methoxyl-d3-amine Hydrochloride reacts with 2-(2-furyl)-2-oxoacetic acid to form a d3-methoxyimino intermediate in 66% yield, which is subsequently elaborated to the final labeled drug . This approach enables the production of internal standards for pharmacokinetic and drug metabolism studies where a mass-shifted reference compound is required.

Derivatization of Carbonyl Compounds for Enhanced MS Detection and Structural Elucidation

Methoxyl-d3-amine Hydrochloride reacts with aldehydes and ketones to form O-methyl oxime derivatives, which are more amenable to gas chromatographic separation and mass spectrometric detection than the parent carbonyls . The deuterium label provides a +3 Da mass shift that distinguishes derivatized analytes from background interferences and enables multiplexed analysis when used in conjunction with unlabeled derivatization reagents.

Quality Control and Batch Release Testing of Deuterated Active Pharmaceutical Ingredients (APIs)

In the manufacturing of deuterated drug substances, Methoxyl-d3-amine Hydrochloride may be employed as a synthetic intermediate or as a reference material for assessing isotopic purity. NMR and MS methods are used to quantify the degree of deuteration in the final product [2]. The high isotopic purity of the starting material (99 atom% D) minimizes the introduction of isotopic impurities that could compromise the analytical and therapeutic performance of the deuterated API.

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